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Compound of Interest

Compound Name: DiSulfo-ICG maleimide

Cat. No.: B12388925 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
DiSulfo-Indocyanine Green (ICG) maleimide is a near-infrared (NIR) fluorescent dye designed

for the specific labeling of thiol groups on proteins and other biomolecules within a live cell

context. The NIR spectral properties of DiSulfo-ICG (excitation/emission maxima typically

around 780/810 nm) offer significant advantages for live-cell imaging, including deeper tissue

penetration, minimal phototoxicity, and reduced autofluorescence from cellular components.[1]

[2] The presence of two sulfonate groups enhances its water solubility, making it particularly

suitable for biological applications in aqueous environments. The maleimide functional group

allows for covalent attachment to free sulfhydryl groups, commonly found in cysteine residues

of proteins, enabling precise tracking of protein localization, trafficking, and dynamics.

These characteristics make DiSulfo-ICG maleimide a powerful tool in drug development and

cell biology research for applications such as monitoring receptor internalization, tracking

protein-drug conjugate distribution, and elucidating signaling pathways.

Data Presentation
The following table summarizes the key photophysical and labeling parameters for DiSulfo-
ICG maleimide. Please note that specific values can vary depending on the experimental

conditions and the protein being labeled.
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Parameter Typical Value Notes

Excitation Maximum (λex) ~785 nm In aqueous buffers (e.g., PBS)

Emission Maximum (λem) ~812 nm In aqueous buffers (e.g., PBS)

Molar Extinction Coefficient ≥ 200,000 cm⁻¹M⁻¹ In aqueous buffers

Fluorescence Quantum Yield ~0.05 - 0.15

In aqueous solution; can

increase upon conjugation to

proteins

Recommended Molar Ratio

(Dye:Protein)
10:1 to 20:1

Optimization is recommended

for each specific protein

Optimal pH for Labeling 6.5 - 7.5

Maleimide-thiol reaction is

most efficient and specific in

this range

Photostability Moderate

Susceptible to photobleaching

with intense or prolonged

illumination

Signal-to-Noise Ratio (SNR) Moderate to High

NIR detection minimizes

cellular autofluorescence,

enhancing SNR

Experimental Protocols
Protocol 1: Labeling of Cell Surface Proteins with
DiSulfo-ICG Maleimide
This protocol describes the labeling of cysteine-containing proteins on the surface of live cells.

Materials:

DiSulfo-ICG maleimide

Anhydrous Dimethyl Sulfoxide (DMSO)

Live cells in suspension or adherent culture
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Phosphate-Buffered Saline (PBS), pH 7.2-7.4, degassed

Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reduction of disulfide bonds)

Cell culture medium appropriate for the cell line

Fluorescence microscope with appropriate NIR filter sets

Procedure:

Reagent Preparation:

Prepare a 10 mM stock solution of DiSulfo-ICG maleimide in anhydrous DMSO. Vortex to

ensure complete dissolution. Store any unused stock solution at -20°C, protected from

light and moisture.

(Optional) If reduction of disulfide bonds on the cell surface is required to expose free

thiols, prepare a 10 mM stock solution of TCEP in degassed PBS.

Cell Preparation:

For adherent cells, grow cells to 70-80% confluency on coverslips or in imaging dishes.

For suspension cells, harvest cells and wash twice with ice-cold, degassed PBS by

centrifugation. Resuspend the cell pellet in degassed PBS at a concentration of 1 x 10⁶ to

1 x 10⁷ cells/mL.

(Optional) Reduction of Disulfide Bonds:

To expose more free thiol groups, you can treat the cells with a reducing agent. Add TCEP

to the cell suspension to a final concentration of 100-500 µM.

Incubate for 15-30 minutes at room temperature.

Wash the cells twice with ice-cold, degassed PBS to remove the TCEP.

Labeling Reaction:
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Dilute the 10 mM DiSulfo-ICG maleimide stock solution in degassed PBS to the desired

final labeling concentration (typically 10-100 µM).

For adherent cells, remove the culture medium and add the DiSulfo-ICG maleimide
labeling solution.

For suspension cells, add the diluted DiSulfo-ICG maleimide to the cell suspension.

Incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal

time and temperature should be determined empirically.

Washing:

Following incubation, remove the labeling solution.

Wash the cells three times with PBS or complete cell culture medium to remove any

unbound dye.

Live Cell Imaging:

Replace the wash buffer with fresh, pre-warmed cell culture medium.

Image the labeled cells immediately using a fluorescence microscope equipped with

appropriate NIR excitation and emission filters (e.g., Excitation: 760-790 nm, Emission:

800-840 nm).

To minimize phototoxicity and photobleaching, use the lowest possible excitation light

intensity and exposure time that provides an adequate signal-to-noise ratio.

Protocol 2: Labeling of Purified Proteins for Intracellular
Delivery
This protocol is for labeling a purified protein that can then be introduced into cells (e.g., via

microinjection or protein transfection reagents).

Materials:

Purified protein containing free cysteine residues

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b12388925?utm_src=pdf-body
https://www.benchchem.com/product/b12388925?utm_src=pdf-body
https://www.benchchem.com/product/b12388925?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388925?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


DiSulfo-ICG maleimide

Anhydrous DMSO

Degassed reaction buffer (e.g., PBS or HEPES, pH 7.0-7.5)

Size-exclusion chromatography column (e.g., Sephadex G-25)

TCEP (optional)

Procedure:

Protein Preparation:

Dissolve the purified protein in the degassed reaction buffer to a concentration of 1-10

mg/mL.

(Optional) If the protein's cysteine residues are in disulfide bonds, add a 10- to 20-fold

molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce the

disulfides. Note: If using DTT as a reducing agent, it must be removed by dialysis or a

desalting column prior to adding the maleimide dye.

Labeling Reaction:

Prepare a fresh dilution of the DiSulfo-ICG maleimide stock solution in the reaction

buffer.

Add the diluted dye to the protein solution at a 10- to 20-fold molar excess.

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from

light and with gentle mixing.

Purification of the Labeled Protein:

Remove the unreacted dye by passing the reaction mixture through a size-exclusion

chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
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Collect the fractions containing the labeled protein, which will be visibly colored and will

elute first.

Characterization (Optional but Recommended):

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at

280 nm (for protein) and ~785 nm (for DiSulfo-ICG). The DOL is calculated as: DOL =

(A_max_dye × ε_protein) / [(A_280_protein - A_max_dye_ × CF) × ε_dye] Where CF is

the correction factor for the dye's absorbance at 280 nm.

Introduction into Live Cells:

The purified DiSulfo-ICG-labeled protein can now be introduced into live cells using a

suitable delivery method for subsequent imaging studies.
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Caption: Experimental workflow for live cell labeling.
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Signaling Pathway: EGFR Trafficking
DiSulfo-ICG maleimide can be used to label cell surface receptors like the Epidermal Growth

Factor Receptor (EGFR) to study their internalization and trafficking upon ligand binding.
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Caption: EGFR signaling and trafficking pathway.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b12388925?utm_src=pdf-body
https://www.benchchem.com/product/b12388925?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388925?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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